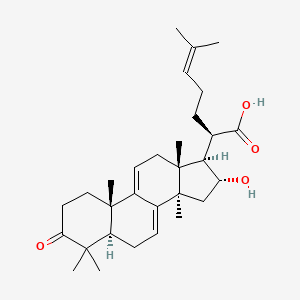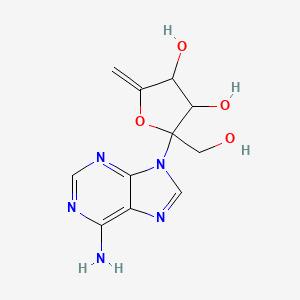![molecular formula C23H18N2O4 B11929296 4,4'-(5,6-Dimethyl-1H-benzo[d]imidazole-4,7-diyl)dibenzoic acid](/img/structure/B11929296.png)
4,4'-(5,6-Dimethyl-1H-benzo[d]imidazole-4,7-diyl)dibenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(5,6-Dimethyl-1H-benzo[d]imidazole-4,7-diyl)dibenzoic acid is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(5,6-Dimethyl-1H-benzo[d]imidazole-4,7-diyl)dibenzoic acid typically involves the formation of the benzimidazole core followed by the introduction of the dibenzoic acid moiety. One common method involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions to form the benzimidazole ring. Subsequent functionalization steps introduce the dimethyl groups and the dibenzoic acid moiety .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of advanced catalytic systems, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(5,6-Dimethyl-1H-benzo[d]imidazole-4,7-diyl)dibenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halogens, nitro groups, or alkyl chains .
Applications De Recherche Scientifique
4,4’-(5,6-Dimethyl-1H-benzo[d]imidazole-4,7-diyl)dibenzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s benzimidazole core is known for its biological activity, making it a candidate for drug development and biochemical studies.
Industry: Used in the production of advanced materials, including polymers and catalysts.
Mécanisme D'action
The mechanism of action of 4,4’-(5,6-Dimethyl-1H-benzo[d]imidazole-4,7-diyl)dibenzoic acid involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to various enzymes and receptors, inhibiting their activity or modulating their function. This can lead to a range of biological effects, such as antimicrobial activity by inhibiting bacterial enzymes or anticancer activity by interfering with cell division .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-(1H-benzo[d]imidazole-4,7-diyl)dibenzoic acid: Similar structure but lacks the dimethyl groups.
4,4’-(1H-benzo[d]imidazole-4,7-diyl)dianiline: Contains aniline groups instead of benzoic acid moieties.
5,6-Dimethyl-1H-benzo[d]imidazole: Lacks the dibenzoic acid moiety.
Uniqueness
4,4’-(5,6-Dimethyl-1H-benzo[d]imidazole-4,7-diyl)dibenzoic acid is unique due to the presence of both the dimethyl groups and the dibenzoic acid moiety, which can enhance its chemical reactivity and biological activity compared to similar compounds .
Propriétés
Formule moléculaire |
C23H18N2O4 |
|---|---|
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
4-[7-(4-carboxyphenyl)-5,6-dimethyl-3H-benzimidazol-4-yl]benzoic acid |
InChI |
InChI=1S/C23H18N2O4/c1-12-13(2)19(15-5-9-17(10-6-15)23(28)29)21-20(24-11-25-21)18(12)14-3-7-16(8-4-14)22(26)27/h3-11H,1-2H3,(H,24,25)(H,26,27)(H,28,29) |
Clé InChI |
GMADARAYRJWNFA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C2C(=C1C3=CC=C(C=C3)C(=O)O)NC=N2)C4=CC=C(C=C4)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[[4-(oxiran-2-yl)phenyl]methyl]benzimidazol-4-amine](/img/structure/B11929215.png)
![undecyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoate](/img/structure/B11929218.png)

![2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethanamine;chloride](/img/structure/B11929225.png)





![disodium;(2S,5R,6R)-6-[[(2S)-2-carboxylato-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B11929274.png)



